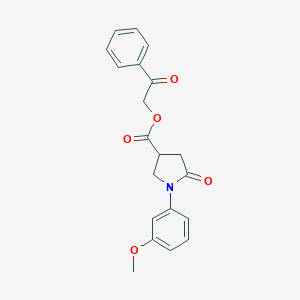

![molecular formula C21H23N3O4 B271201 N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APET or APETALA3, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of plant biology. APET is a synthetic analog of the natural plant hormone, jasmonic acid, and has been shown to have similar biological effects.

Wirkmechanismus

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts by binding to and activating jasmonic acid receptors in plants, leading to downstream signaling pathways that result in the expression of genes involved in defense and growth regulation. This activation can occur through both transcriptional and post-transcriptional mechanisms.

Biochemical and Physiological Effects

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce the expression of various genes involved in plant defense against pathogens and insects, including those encoding for enzymes involved in the synthesis of defensive compounds. It also plays a role in the regulation of plant growth and development, including seed germination, root growth, and flower development. Additionally, N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to regulate the production of reactive oxygen species in plants, which can act as signaling molecules in various physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its similarity to jasmonic acid, a natural plant hormone. This allows for the study of specific biological processes in plants without the confounding effects of other compounds. Additionally, N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound, allowing for precise control over its concentration and application. One limitation of using N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low yield in synthesis, which can limit its availability for research.

Zukünftige Richtungen

There are several potential future directions for research involving N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be the identification of specific genes and pathways regulated by N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in plants, which could lead to the development of new strategies for crop protection and improvement. Additionally, the use of N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other compounds could lead to the discovery of new signaling pathways and biological processes in plants. Finally, the development of more efficient synthesis methods for N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could increase its availability for research and potential applications.

Synthesemethoden

The synthesis of N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a catalyst to form a pyrrole derivative. This intermediate is then reacted with N-acetylanthranilic acid in the presence of a coupling reagent to form the final product, N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The overall yield of the synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been primarily used in plant biology research due to its similarity to jasmonic acid, a natural plant hormone involved in various physiological processes. N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce the expression of genes involved in plant defense against pathogens and insects. It also plays a role in the regulation of plant growth and development, including seed germination, root growth, and flower development.

Eigenschaften

Produktname |

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide |

|---|---|

Molekularformel |

C21H23N3O4 |

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H23N3O4/c1-3-28-19-7-5-4-6-18(19)24-13-15(12-20(24)26)21(27)23-17-10-8-16(9-11-17)22-14(2)25/h4-11,15H,3,12-13H2,1-2H3,(H,22,25)(H,23,27) |

InChI-Schlüssel |

ALAMYJWYCXJCOI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Kanonische SMILES |

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)